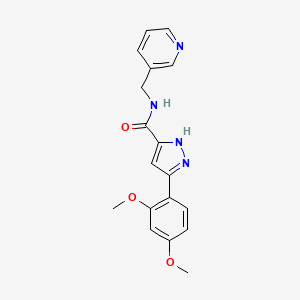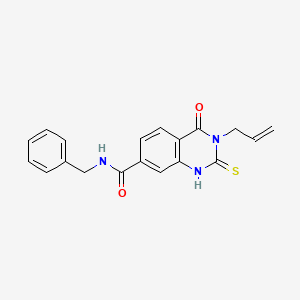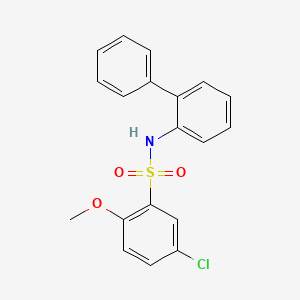![molecular formula C17H20N2O3 B7543541 [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that play a role in inflammation and cancer. The compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with many diseases. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may be useful in the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate in lab experiments include its potential applications in various fields, such as drug development and disease research. However, the limitations of using this compound include its complex synthesis method and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action to better understand its biochemical and physiological effects. Additionally, the compound could be studied for its potential applications in other fields, such as agriculture and environmental science.
In conclusion, [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate is a chemical compound that has potential applications in scientific research. Its synthesis method is complex, but it has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
The synthesis of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate involves the reaction of cyclopropylamine with ethyl 4-(1H-indol-3-yl)butanoate in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to obtain the final compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(19-13-8-9-13)11-22-17(21)7-3-4-12-10-18-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,18H,3-4,7-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQGLFBBHAQPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)






![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)